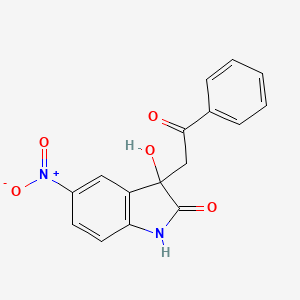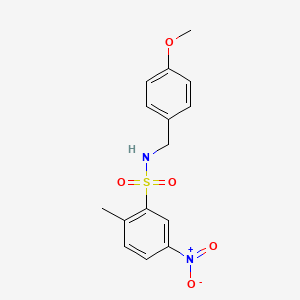
3-hydroxy-5-nitro-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one
Descripción general
Descripción
3-hydroxy-5-nitro-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one, also known as NSC 163039, is a synthetic compound that has been studied for its potential therapeutic applications. This molecule has been shown to have anti-cancer properties and has been investigated for use in cancer treatment.
Mecanismo De Acción
3-hydroxy-5-nitro-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one 163039 has been shown to inhibit the activity of protein kinase CK2, which is involved in various cellular processes including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, this compound 163039 can disrupt the signaling pathways that are essential for cancer cell survival and proliferation. Additionally, this compound 163039 has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound 163039 has been shown to have a selective toxicity towards cancer cells, while sparing normal cells. This selectivity is due to the higher expression of CK2 in cancer cells compared to normal cells. This compound 163039 has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that is essential for tumor growth and metastasis. Additionally, this compound 163039 has been shown to modulate the immune system, which can enhance the anti-tumor immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-hydroxy-5-nitro-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one 163039 has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, this compound 163039 has been shown to have good stability and solubility in water, which makes it suitable for in vitro and in vivo experiments. However, this compound 163039 has some limitations as well. It has been shown to have poor bioavailability, which means that it may not be effective when administered orally. Additionally, this compound 163039 has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
Direcciones Futuras
There are several future directions for 3-hydroxy-5-nitro-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one 163039. One direction is to investigate its potential use in combination with other anti-cancer drugs to enhance their efficacy. Another direction is to optimize the synthesis method to improve the yield and purity of this compound 163039. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound 163039 in vivo. Finally, this compound 163039 has been shown to have anti-inflammatory properties, and further studies are needed to investigate its potential use in the treatment of inflammatory diseases.
Aplicaciones Científicas De Investigación
3-hydroxy-5-nitro-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one 163039 has been studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines such as breast, lung, and colon cancer cells. This compound 163039 has also been investigated for its potential use in combination with other anti-cancer drugs to enhance their efficacy. Additionally, this compound 163039 has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
3-hydroxy-5-nitro-3-phenacyl-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5/c19-14(10-4-2-1-3-5-10)9-16(21)12-8-11(18(22)23)6-7-13(12)17-15(16)20/h1-8,21H,9H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCFCSBNMAZVSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{4-[(4-methylphenyl)thio]butyl}piperazine oxalate](/img/structure/B4076013.png)
![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4076020.png)
![N-(2,3-dichlorophenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B4076028.png)
![N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B4076033.png)


![3-[(2-chloro-6-nitrobenzyl)thio]-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B4076047.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenoxybutanamide](/img/structure/B4076055.png)
![N-[2-(4-Benzyl-piperazin-1-yl)-2-oxo-ethyl]-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-methanesulfonamide](/img/structure/B4076068.png)
![3-cyclohexyl-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4076072.png)
![1-[4-(2-allyl-4,6-dimethylphenoxy)butyl]piperazine oxalate](/img/structure/B4076085.png)
![N-{2-[(1-adamantylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B4076096.png)
![1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]piperazine oxalate](/img/structure/B4076101.png)
